

Application Note: Quantitative Determination of Angiotensin II in Human Serum by ELISA

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Compound of Interest

Compound Name: Angiotensin II

Cat. No.: B227995

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin II (Ang II) is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS). It plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular homeostasis.[1][2] Ang II mediates its effects primarily through the **Angiotensin II** type 1 receptor (AT1R), a G protein-coupled receptor.[3][4] Dysregulation of the RAS and elevated levels of **Angiotensin II** are implicated in the pathophysiology of hypertension, heart failure, atherosclerosis, and kidney disease.[1] Therefore, accurate measurement of **Angiotensin II** levels in biological fluids like serum is critical for both basic research and clinical drug development. This document provides a detailed protocol for the quantitative measurement of human **Angiotensin II** in serum using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the biologically active **Angiotensin II**. Ang II binding to the AT1R activates various downstream signaling cascades, including the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate Protein Kinase C (PKC), respectively. These events

culminate in physiological responses such as vasoconstriction, inflammation, and cellular growth.



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Caption: The Renin-**Angiotensin II** signaling cascade via the AT1 receptor.

Assay Principle

This application note describes a competitive ELISA method. The microplate wells are pre-coated with **Angiotensin II**. During the assay, **Angiotensin II** present in the serum sample or standard competes with the fixed amount of coated **Angiotensin II** for binding sites on a biotinylated detection antibody. After washing away unbound substances, Horseradish Peroxidase (HRP) conjugated to avidin is added. A substrate solution is then introduced, and the color development is inversely proportional to the amount of **Angiotensin II** in the sample. The reaction is stopped, and the optical density (OD) is measured at 450 nm.

Performance Characteristics

The performance of **Angiotensin II** ELISA kits can vary. The following table summarizes typical quantitative data for commercially available kits.

Parameter	Typical Value	Reference
Assay Type	Competitive ELISA	
Detection Range	31.25 - 2000 pg/mL	
Sensitivity	< 19 pg/mL	
Sample Type	Serum, Plasma, Other Biological Fluids	
Intra-Assay Precision (CV%)	< 8%	
Inter-Assay Precision (CV%)	< 10%	
Spike Recovery	80% - 120%	

Experimental Protocol

This protocol provides a comprehensive guide for measuring **Angiotensin II** in human serum.

Materials Required (Not typically included in kit)

- Microplate reader capable of measuring absorbance at 450 nm.
- Precision pipettes and disposable tips.
- Deionized or distilled water.
- Tubes for sample and standard dilution.
- Absorbent paper.
- Automated plate washer (optional).

Serum Sample Collection and Preparation

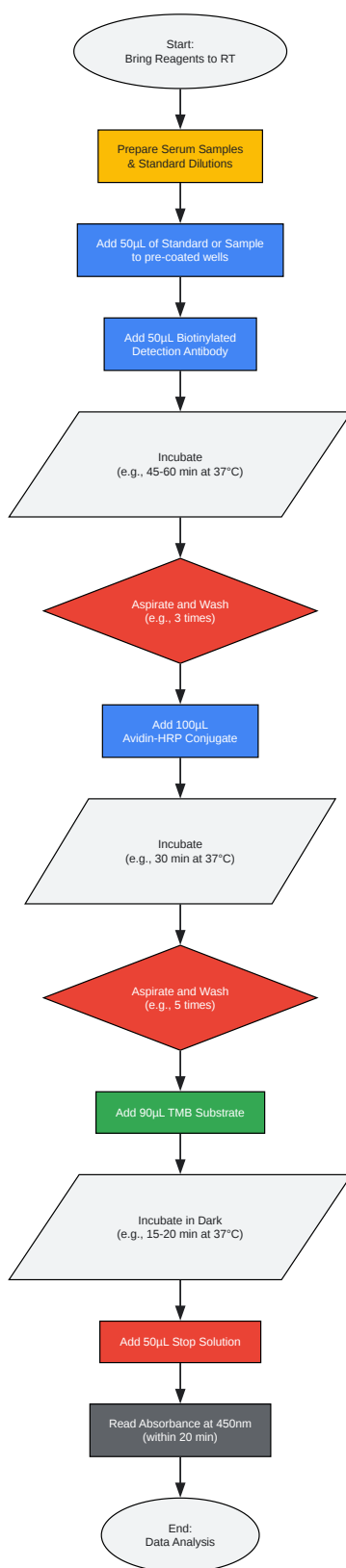
- Collect whole blood into a serum separator tube.
- Allow the sample to clot for 1-2 hours at room temperature or overnight at 4°C.

- Centrifuge the sample at 1,000 x g for 20 minutes at 2-8°C.
- Carefully collect the supernatant (serum) and transfer it to a clean tube.
- Assay the freshly prepared serum immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use.
- Wash Buffer (1x): If a concentrated wash buffer (e.g., 25x or 30x) is provided, dilute it with deionized or distilled water to prepare the 1x working solution.
- Standard Dilution: Reconstitute the lyophilized **Angiotensin II** standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Perform serial dilutions as instructed by the kit manual to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 pg/mL). The diluent buffer serves as the zero standard (0 pg/mL).

Assay Procedure Workflow



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Caption: A generalized workflow for the competitive **Angiotensin II** ELISA.

Step-by-Step Assay Procedure

- Determine the number of wells required for standards, samples, and blanks.
- Add 50 μ L of each standard dilution or prepared serum sample to the appropriate wells.
- Immediately add 50 μ L of the prepared Biotinylated Detection Antibody working solution to each well.
- Cover the plate with a sealer and incubate for 45 to 60 minutes at 37°C.
- Aspirate the liquid from each well. Wash the plate by filling each well with 1x Wash Buffer (approx. 350 μ L) and then aspirating. Repeat this wash step 3 times.
- Add 100 μ L of the Avidin-HRP conjugate working solution to each well.
- Cover the plate and incubate for 30 minutes at 37°C.
- Aspirate and wash the plate 5 times, as described in step 5.
- Add 90 μ L of TMB Substrate to each well.
- Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor for color development.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

- Calculate the average OD for each set of replicate standards and samples.
- Subtract the average OD of the zero standard (0 pg/mL) from all other OD values to get the relative OD.
- Create a standard curve by plotting the relative OD of each standard (Y-axis) against its corresponding concentration (X-axis).

- A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
- Determine the concentration of **Angiotensin II** in the samples by interpolating their relative OD values from the standard curve. Remember to account for any sample dilution factors.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution	Reference(s)
Weak or No Signal	Reagents expired or stored incorrectly.	Confirm expiration dates and storage conditions (most kits at 2-8°C).	
Omission of a key reagent (e.g., HRP).	Carefully review the protocol and ensure all reagents were added in the correct order.		
Insufficient incubation times.	Ensure adherence to the incubation times specified in the protocol.		
High Background	Insufficient washing.	Increase the number of washes or ensure complete aspiration of liquid from wells.	
Contaminated buffers or reagents.	Use fresh, sterile buffers and reagents.		
Incubation temperature too high.	Ensure incubations are performed at the recommended temperature (e.g., 37°C).		
Poor Standard Curve	Improper standard dilution.	Re-check dilution calculations and ensure thorough mixing of the reconstituted standard.	

Standard degraded.	Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles.	
High Variability	Inaccurate pipetting.	Check pipette calibration. Use fresh tips for each standard and sample.
(Poor Precision)	Uneven temperature across the plate.	Avoid stacking plates during incubation and ensure the plate is in the center of the incubator.
Incomplete mixing of reagents.	Ensure all reagents are thoroughly mixed before adding to the plate.	

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- To cite this document: BenchChem. [Application Note: Quantitative Determination of Angiotensin II in Human Serum by ELISA]. BenchChem, [2025]. [Online PDF]. Available at:

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